N-(2,4-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide
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Overview
Description
N-(2,4-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a phenyl group and a 2,4-dimethoxybenzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide typically involves the acylation of N-phenylpiperidine with 2,4-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
For industrial-scale production, the process may involve the use of more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The starting materials, N-phenylpiperidine and 2,4-dimethoxybenzoyl chloride, are fed into the reactor along with the base, and the product is continuously extracted and purified .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The methoxy groups on the benzoyl moiety can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoyl derivatives.
Scientific Research Applications
N-(2,4-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethoxybenzyl)-N-phenylpiperidine-1-carboxamide
- N-(2,4-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide derivatives
- This compound analogs
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,4-dimethoxybenzoyl group enhances its lipophilicity and potential for receptor binding, making it a valuable compound for medicinal chemistry research .
Properties
IUPAC Name |
N-(2,4-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-26-17-11-12-18(19(15-17)27-2)20(24)23(16-9-5-3-6-10-16)21(25)22-13-7-4-8-14-22/h3,5-6,9-12,15H,4,7-8,13-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLSSXAMWWWDHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N(C2=CC=CC=C2)C(=O)N3CCCCC3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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